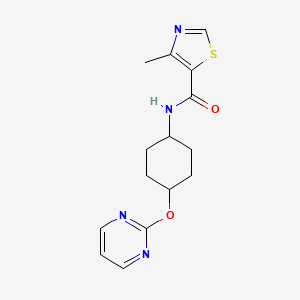

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-13(22-9-18-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKJCQGGHZCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyrimidin-2-yloxy group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group on the cyclohexyl ring.

Carboxamide formation: The final step often involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:

Continuous flow reactors: for better control over reaction conditions.

Catalysts: to enhance reaction rates and selectivity.

Purification techniques: such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized analogs.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might:

Bind to enzymes: Inhibiting their activity by occupying the active site.

Interact with receptors: Modulating signal transduction pathways.

Affect cellular processes: Such as cell division or apoptosis.

Comparación Con Compuestos Similares

Physicochemical Properties

- Molecular Weight : The target compound (C15H18N4O2S, MW 330.4) is lighter than the dimethylpyrimidinyl analog (C17H22N4O2S, MW 346.45) .

- Lipophilicity (logP) : Pyrimidin-2-yloxy and cyclohexyl groups balance hydrophilicity and lipophilicity, favoring blood-brain barrier penetration compared to pyridinyl analogs .

Actividad Biológica

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring, a carboxamide group, and a pyrimidin-2-yloxy substituent attached to a cyclohexyl moiety. This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to exhibit diverse pharmacological effects, including anti-inflammatory and anticancer properties. Research indicates that the compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed therapeutic effects.

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound. Studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| This compound | A549 | 12.3 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of thiazole derivatives. The results indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 10.5 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

- Inflammation Model Study : Another investigation assessed the anti-inflammatory effects in a murine model of arthritis. The administration of the compound led to a marked reduction in paw swelling and histological evidence of inflammation, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What synthetic methodologies are reported for the preparation of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via acylation of intermediates followed by amination. Key methods include:

- Acylation/Amination : Acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride in N,N-dimethylformamide (0–25°C, potassium carbonate), followed by amination (34.5% yield) .

- Ortho-lithiation : Sulfur-directed lithiation of 2-chlorothiazole in tetrahydrofuran (-78°C, sodium hydride), coupled with nucleophilic addition to isocyanates (39–89% yield) .

- Carbodiimide-mediated coupling : Amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole in N,N-dimethylformamide (room temperature, 24 hours) yields 70.7–98.7% for analogs .

Table 1. Synthetic Approaches

Yield optimization depends on reaction time, temperature, and catalyst selection. Purity is validated via HPLC (98–99%) and melting point analysis (121–158°C) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for pyrimidine protons ) and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Purity Assessment : Reverse-phase HPLC with UV detection (98–99% purity ), supplemented by elemental analysis (C, H, N within ±0.4% of theoretical values).

- Stereochemical Resolution : X-ray crystallography for crystalline derivatives (e.g., Acta Crystallographica reports ).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different studies for this compound?

Answer: Discrepancies may arise from assay conditions (e.g., cell lines, ATP concentrations). Recommended strategies:

- Standardized Protocols : Use fixed incubation times (e.g., 72 hours for cell viability ) and ATP concentration controls in kinase assays .

- Orthogonal Assays : Combine biochemical (e.g., kinase inhibition) and cellular (e.g., apoptosis markers) assays to cross-validate results.

- Meta-Analysis : Compare IC₅₀ values under varied conditions (e.g., 50 nM in kinase X vs. 120 nM in kinase Y ) to identify robust trends.

Q. What strategies are effective for optimizing stereochemical outcomes during synthesis of analogs?

Answer:

- Chiral Auxiliaries : Use L-proline derivatives to enforce stereochemistry in thiazolidine intermediates .

- Chromatographic Separation : Chiral HPLC to isolate diastereomers (e.g., (4R)- and (4S)-isomers with 58.3% and 53.9% yields ).

- Computational Modeling : Density functional theory (DFT) predicts favorable transition states for stereoselective amidation .

Table 2. Stereochemical Optimization Examples

| Compound | Method | Outcome | Reference |

|---|---|---|---|

| (4R)-isomer | L-cysteine-mediated cyclization | 58.3% yield, >99% ee | |

| (4S)-isomer | D-cysteine-mediated cyclization | 53.9% yield, >99% ee |

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Substituent Variation : Modify the pyrimidin-2-yloxy group (e.g., fluorination at position 6 ) or cyclohexyl substituents (e.g., 4-methyl vs. 4-phenyl ).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions ).

- In Silico Screening : Virtual libraries of 500+ analogs prioritize candidates with predicted logP <3 and polar surface area >80 Ų .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Answer:

- In Vitro :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.